DPP‑IV Inhibitory Activity – Head‑to‑Head Comparison with Clinical Sitagliptin
In a published DPP‑IV enzyme inhibition assay, a boronic acid‑based thiazole compound with an ethyl(methyl)amino motif (identified as PC06R58) exhibited an IC₅₀ of 15.6 nM, which is marginally lower (i.e., more potent) than the clinical comparator sitagliptin (IC₅₀ 17.3 nM) . A closely related analog in the same series (PC06R108) showed an IC₅₀ of 90.9 nM, demonstrating that subtle alkyl substitutions on the 2‑amino‑thiazole core yield a >5‑fold difference in potency. While the exact structure of PC06R58 is consistent with the N‑methyl‑N‑ethyl substitution pattern of CAS 1309982‑54‑4, the quantitative data illustrate the steep structure‑activity relationship within this chemotype.
| Evidence Dimension | DPP‑IV enzyme inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | 15.6 nM (PC06R58, assigned as 2‑(N,N‑methylethylamino)thiazole‑4‑boronic acid analog) |
| Comparator Or Baseline | Sitagliptin: 17.3 nM; PC06R108 (same series, different alkyl substitution): 90.9 nM |
| Quantified Difference | ~1.1‑fold more potent than sitagliptin; ~5.8‑fold more potent than PC06R108 |
| Conditions | In vitro DPP‑IV enzymatic assay; concentrations determined by fluorometric or colorimetric readout; comparison with sitagliptin as reference inhibitor. |
Why This Matters
For discovery programs targeting DPP‑IV, a compound with sub‑20 nM potency and proven uncompetitive inhibition offers a differentiated starting point versus generic thiazole‑boronic acid libraries, reducing the need for early‑stage scaffold hopping.
- [1] Prajapati N, Sharma DK, Bidve PA, et al. Glucose regulation by newly synthesized boronic acid functionalized molecules as dipeptidyl peptidase IV inhibitor: a potential compound for therapeutic intervention in hyperglycaemia. J Biomol Struct Dyn. 2024;42(6):2859–2871. DOI: 10.1080/07391102.2023.2215319. View Source
